molecular formula C8H9NO2S B13537656 1-(Thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid

1-(Thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid

Cat. No.: B13537656
M. Wt: 183.23 g/mol
InChI Key: DEUWGGPYGCPMLU-UHFFFAOYSA-N
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Description

1-(Thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid is a compound that features a thiazole ring attached to a cyclopropane carboxylic acid moiety. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid typically involves the reaction of thiazole derivatives with cyclopropane carboxylic acid precursors. One common method includes the alkylation of thiazole with a cyclopropane carboxylic acid derivative under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory and antiviral activities.

    Industry: Utilized in the production of agrochemicals and biocides

Mechanism of Action

The mechanism of action of 1-(Thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The compound’s ability to undergo electrophilic substitution reactions allows it to form covalent bonds with biological molecules, thereby exerting its effects .

Comparison with Similar Compounds

Uniqueness: 1-(Thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid is unique due to its combination of a thiazole ring and a cyclopropane carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

1-(Thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid is a heterocyclic compound that combines a thiazole ring with a cyclopropane carboxylic acid moiety. This unique structure contributes to its potential biological activities, making it an area of interest in medicinal chemistry and pharmacology. The thiazole ring is known for its aromaticity and has been associated with various biological activities, including antimicrobial and anticancer properties.

The molecular formula of this compound is C7H7NO2SC_7H_7NO_2S, with a molecular weight of approximately 167.23 g/mol. The compound's structure can be summarized as follows:

Structural Feature Description
Thiazole RingFive-membered heterocycle containing sulfur and nitrogen
Cyclopropane MoietyThree-membered carbon ring contributing to unique reactivity
Carboxylic Acid GroupFunctional group that may influence biological interactions

Antimicrobial Properties

Research indicates that compounds containing thiazole rings, including this compound, exhibit significant antimicrobial activity. Similar thiazole derivatives have been investigated for their ability to inhibit bacterial growth and combat fungal infections. The mechanism often involves the inhibition of specific enzymes or disruption of cellular processes in pathogens.

Anticancer Potential

Preliminary studies suggest that this compound may also possess anticancer properties. Thiazole derivatives have been shown to interact with cellular targets involved in cancer progression, potentially leading to reduced tumor growth and enhanced apoptosis in cancer cells. Further investigation into the specific pathways affected by this compound is necessary to elucidate its full therapeutic potential.

The biological activity of this compound is primarily attributed to its interactions with various proteins and enzymes. These interactions can lead to alterations in enzymatic activity or protein function, which are critical for understanding its mechanism of action in biological systems. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly employed to study these binding interactions .

Synthesis and Application in Drug Development

The synthesis of this compound typically involves combining thiazole derivatives with cyclopropane carboxylic acids through various chemical reactions. This compound serves as a building block for more complex molecules in pharmaceutical research, highlighting its importance in drug development .

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

1-(1,3-thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H9NO2S/c10-7(11)8(1-2-8)3-6-4-12-5-9-6/h4-5H,1-3H2,(H,10,11)

InChI Key

DEUWGGPYGCPMLU-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CSC=N2)C(=O)O

Origin of Product

United States

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